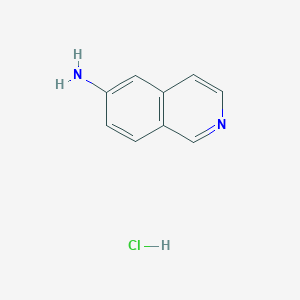

Isoquinolin-6-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinolin-6-amine hydrochloride is an organic compound . It is a derivative of Isoquinoline, which is a heterocyclic aromatic organic compound and a structural isomer of quinoline . Isoquinoline is also the name of a family of many thousands of natural plant alkaloids .

Synthesis Analysis

Isoquinoline derivatives can be synthesized by several methods . For instance, a potent series of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines was developed using 2-arylbenzoimidazoles and oxamic acids .

Molecular Structure Analysis

The molecular formula of Isoquinolin-6-amine hydrochloride is C9H9ClN2 . The average mass is 180.634 Da and the monoisotopic mass is 180.045425 Da .

Aplicaciones Científicas De Investigación

- Isoquinolin-6-amine hydrochloride exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression .

- Isoquinolin-6-amine hydrochloride has been investigated for its neuroprotective properties. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival .

- Isoquinoline derivatives, including isoquinolin-6-amine hydrochloride, exhibit antimicrobial effects against bacteria, fungi, and parasites .

- Isoquinolin-6-amine hydrochloride may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes .

- Some isoquinoline derivatives possess analgesic properties. Isoquinolin-6-amine hydrochloride might act on pain pathways, making it relevant for pain management .

- Isoquinolines can interact with ion channels, affecting neuronal excitability and neurotransmitter release .

- Isoquinoline derivatives often exhibit interesting photophysical properties, such as fluorescence or phosphorescence .

- Isoquinolin-6-amine hydrochloride serves as a valuable synthetic intermediate. Chemists use it to construct more complex molecules via functionalization or cyclization reactions .

Anticancer Activity

Neuroprotective Effects

Antimicrobial Activity

Anti-inflammatory Properties

Analgesic Effects

Ion Channel Modulation

Photophysical Applications

Synthetic Building Block

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Isoquinolin-6-amine hydrochloride primarily targets the AKT kinase . AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a key role in the regulation of the PI3K/AKT/mTOR signaling pathway, controlling cell growth, metabolism, and survival .

Mode of Action

The interaction of Isoquinolin-6-amine hydrochloride with its target, AKT kinase, results in the inhibition of the AKT pathway in cancer cells . This is measured by the inhibition of pathway proteins pGSK and pFKHR .

Biochemical Pathways

Isoquinolin-6-amine hydrochloride affects the PI3K/AKT/mTOR signaling pathway . This pathway is often inappropriately activated in many cancers, through multiple mechanisms, including activating mutations of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) oncogene or loss of function mutations or promoter hypermethylation of the tumor suppressor phosphatase and tensin homolog (PTEN) .

Pharmacokinetics

It is known that isoquinolin-6-amine hydrochloride is a weak base, forming salts with strong acids . It is soluble in dilute acids as the protonated derivative . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of Isoquinolin-6-amine hydrochloride’s action include the inhibition of the AKT pathway in cancer cells . This results in the inhibition of pathway proteins pGSK and pFKHR , which can lead to the suppression of cell growth and survival.

Action Environment

The action, efficacy, and stability of Isoquinolin-6-amine hydrochloride can be influenced by environmental factors. For instance, the compound’s solubility in dilute acids suggests that its action could be influenced by the pH of the environment.

Propiedades

IUPAC Name |

isoquinolin-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQHYBXROQAKRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)

![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2612456.png)

![7-(4-benzoylpiperazin-1-yl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2612468.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2612470.png)